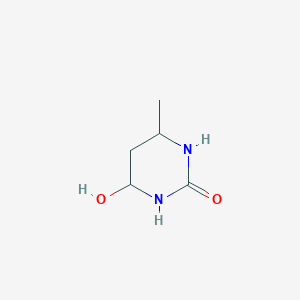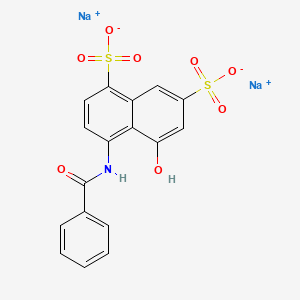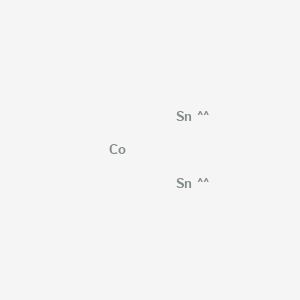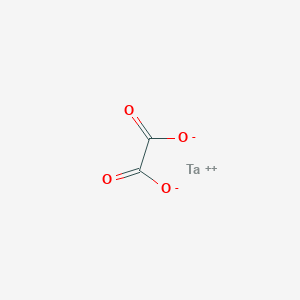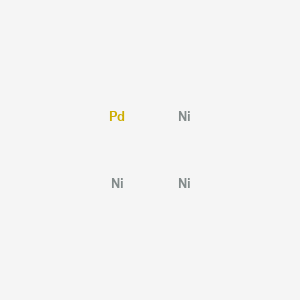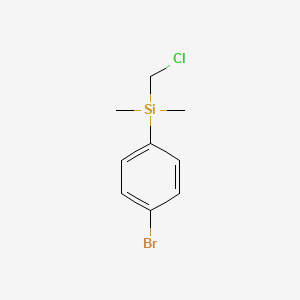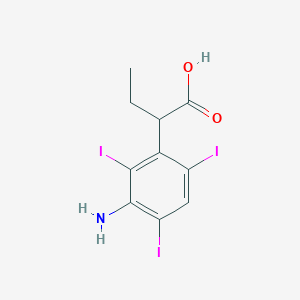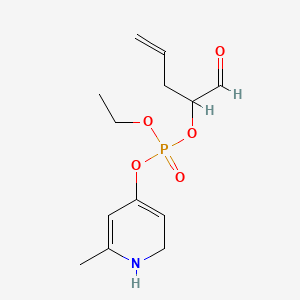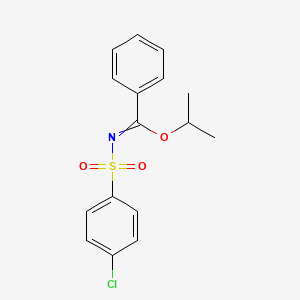
propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a sulfonyl group, a chlorophenyl group, and a benzenecarboximidate moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chlorobenzenesulfonyl chloride} + \text{propan-2-ylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine: A compound with a similar chlorophenyl group, used as an antihistamine.
Sulfonylureas: A class of compounds with a sulfonyl group, used in the treatment of diabetes.
Benzenecarboximidates: Compounds with a similar benzenecarboximidate moiety, used in various chemical syntheses.
Uniqueness
Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
22159-68-8 |
|---|---|
Fórmula molecular |
C16H16ClNO3S |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C16H16ClNO3S/c1-12(2)21-16(13-6-4-3-5-7-13)18-22(19,20)15-10-8-14(17)9-11-15/h3-12H,1-2H3 |
Clave InChI |
NGCHBWRQYKQNFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
